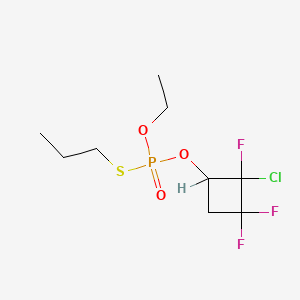

Kbr 2822

Description

Properties

CAS No. |

126988-60-1 |

|---|---|

Molecular Formula |

C9H15ClF3O3PS |

Molecular Weight |

326.70 g/mol |

IUPAC Name |

2-chloro-3-[ethoxy(propylsulfanyl)phosphoryl]oxy-1,1,2-trifluorocyclobutane |

InChI |

InChI=1S/C9H15ClF3O3PS/c1-3-5-18-17(14,15-4-2)16-7-6-8(11,12)9(7,10)13/h7H,3-6H2,1-2H3 |

InChI Key |

DEMICWQHGWSYPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCSP(=O)(OCC)OC1CC(C1(F)Cl)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KBR 2822 KBR-2822 phosphorothioic acid O-(2-chloro-2,3,3-trifluorocyclobutyl)-O-ethyl-S-propyl este |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Applications of Potassium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium bromide (KBr), focusing on its chemical structure, physicochemical properties, synthesis, and key applications in research and pharmaceutical development.

Chemical Structure and Bonding

Potassium bromide is an inorganic salt formed from the alkali metal potassium (K) and the halogen bromine (Br). The significant difference in electronegativity between potassium and bromine results in the formation of an ionic bond. A potassium atom donates its single valence electron to a bromine atom, which has seven valence electrons.[1] This transfer results in the formation of a positively charged potassium ion (K⁺) and a negatively charged bromide ion (Br⁻), both achieving stable electron configurations.[1]

Lewis Structure

The Lewis structure for potassium bromide represents this ionic interaction, showing the potassium cation and the bromide anion with its complete octet of valence electrons.

Crystal Structure

Under standard conditions, potassium bromide crystallizes in a face-centered cubic (FCC) lattice, specifically adopting the rock salt (NaCl) crystal structure.[2][3][4] In this arrangement, each potassium ion is octahedrally coordinated with six neighboring bromide ions, and conversely, each bromide ion is surrounded by six potassium ions.[2][5] This results in a 6:6 coordination number.[2] The ions are held in a rigid, repeating three-dimensional lattice by strong electrostatic forces.

Caption: Face-centered cubic (FCC) crystal structure of potassium bromide.

Physicochemical and Optical Properties

Potassium bromide is a white, crystalline powder or colorless crystal under standard conditions.[4][6] It is odorless and possesses a strong saline taste.[4][6] Being hygroscopic, it must be stored in a dry environment.[4][6] Its high solubility in water and transparency across a wide range of the electromagnetic spectrum make it invaluable for specific laboratory applications.[6][7]

Table 1: Quantitative Physicochemical Data for Potassium Bromide

| Property | Value | References |

| Chemical Formula | KBr | [6][8] |

| Molar Mass | 119.002 g/mol | [6][8] |

| Appearance | White crystalline solid | [6] |

| Density | 2.74 - 2.75 g/cm³ | [6][9][10] |

| Melting Point | 730 - 734 °C | [4][6][10] |

| Boiling Point | 1435 °C | [4][6] |

| Crystal Structure | Cubic, Face-Centered (Fm-3m) | [3][10][11] |

| Lattice Parameter (a) | 6.596 - 6.599 Å (0.6599 nm) | [10][11] |

| Solubility in Water | 535 g/L at 0 °C678 g/L at 25 °C1020 g/L at 100 °C | [6] |

| Refractive Index | ~1.55 at 1.0 µm1.527 at 10 µm | [6][7] |

| Transmission Range | 0.23 to 25 µm | [7] |

| Band Gap | ~7.6 eV | [9] |

| Hardness (Knoop) | 7 | [7] |

| Thermal Expansion | 43 x 10⁻⁶ K⁻¹ at 300K | [7] |

| Young's Modulus | 26.8 GPa | [7] |

Experimental Protocols

Synthesis of Potassium Bromide

Several methods exist for the laboratory and industrial synthesis of KBr. A common and straightforward laboratory preparation involves the neutralization reaction between potassium carbonate and hydrobromic acid.[12]

Objective: To synthesize potassium bromide via the reaction of potassium carbonate with hydrobromic acid.

Materials:

-

Potassium carbonate (K₂CO₃)

-

Hydrobromic acid (HBr), 48% solution

-

Distilled water

-

Beaker or Erlenmeyer flask

-

Stirring rod

-

Heating plate

-

Crystallizing dish

Methodology:

-

Carefully measure a specific molar quantity of 48% hydrobromic acid and place it into a flask.

-

Slowly and incrementally add a stoichiometric amount of potassium carbonate to the acid with continuous stirring.[12] The reaction is exothermic and will produce carbon dioxide gas. Reaction: K₂CO₃ + 2HBr → 2KBr + H₂O + CO₂

-

Continue adding potassium carbonate until the effervescence ceases, indicating the complete neutralization of the acid.[12]

-

Gently heat the resulting solution to evaporate a portion of the water, thereby concentrating the KBr solution.

-

Pour the concentrated solution into a crystallizing dish and allow it to cool slowly to room temperature.

-

As the solution cools, KBr crystals will precipitate due to the decrease in solubility.

-

Collect the crystals by filtration and wash them with a small amount of ice-cold ethanol or another suitable solvent to remove impurities.[12]

-

Dry the purified crystals in a desiccator or a low-temperature oven.

Quantitative Analysis via Mohr Titration

The Mohr method is a classic precipitation titration used for the quantitative determination of halide ions, including bromide.

Objective: To determine the concentration of a potassium bromide solution using a standardized silver nitrate solution.

Materials:

-

Potassium bromide solution (analyte)

-

Standardized silver nitrate (AgNO₃) solution (titrant)

-

Potassium chromate (K₂CrO₄) solution (5% w/v) as an indicator[13]

-

Burette, Erlenmeyer flask, and pipette

Methodology:

-

Pipette a precise volume of the potassium bromide solution into an Erlenmeyer flask.

-

Add 2-4 drops of the potassium chromate indicator solution to the flask. The solution will have a pale yellow color.[13]

-

Titrate the KBr solution with the standardized AgNO₃ solution from the burette. Continuously swirl the flask to ensure proper mixing.[13]

-

As AgNO₃ is added, a white precipitate of silver bromide (AgBr) will form. Reaction: KBr(aq) + AgNO₃(aq) → AgBr(s) + KNO₃(aq)

-

Continue the titration until all bromide ions have precipitated. The endpoint is reached when the first permanent reddish-brown color, due to the formation of silver chromate (Ag₂CrO₄), appears and persists.[13] Endpoint Reaction: 2AgNO₃(aq) + K₂CrO₄(aq) → Ag₂CrO₄(s) + 2KNO₃(aq)

-

Record the final volume of AgNO₃ solution used.

-

Calculate the concentration of the potassium bromide solution using the stoichiometry of the reaction.

Applications in Research and Drug Development

Potassium bromide's unique properties make it a valuable compound in several scientific and pharmaceutical domains.

Infrared (IR) Spectroscopy

Due to its transparency in the infrared region (4000-400 cm⁻¹ or 2.5-25 µm), KBr is a standard material for IR spectroscopy.[6][14] It is widely used to prepare solid samples for analysis. The sample is ground with high-purity KBr powder and pressed under high pressure to form a thin, transparent disc or pellet, which can be placed in the path of an IR beam.[6] KBr is also used to manufacture optical windows and components for IR and FTIR spectrometers.[7][15]

Caption: Workflow for preparing a KBr pellet for IR spectroscopy.

Pharmaceutical Applications

Historically, potassium bromide was one of the first effective treatments for epilepsy and was widely used as a sedative in the 19th and early 20th centuries.[6][16] Its mechanism of action is attributed to the bromide ion, which competes with chloride ions for entry into neurons, leading to hyperpolarization of the cell membrane and an increased threshold for seizure activity.[5]

While its use in humans has been largely superseded by modern drugs with better safety profiles, it remains a therapeutic option in specific, severe cases of epilepsy in children and adolescents in some regions.[6] Its most prominent current use is in veterinary medicine as an anticonvulsant for dogs, often in combination with phenobarbital.[2][6][16]

In drug development, KBr also serves as a pharmaceutical excipient, aiding in formulation stability and solubility enhancement.[16] Furthermore, it is used as a source of bromide ions in the synthesis of various organic and pharmaceutical intermediates.[17]

References

- 1. Lewis structure of Potassium bromide_Chemicalbook [chemicalbook.com]

- 2. Potassium Bromide: Structure, Properties & Uses Explained [vedantu.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Potassium bromide | 7758-02-3 [chemicalbook.com]

- 5. Potassium Bromide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. Potassium bromide - Wikipedia [en.wikipedia.org]

- 7. crystran.com [crystran.com]

- 8. potassium bromide [webbook.nist.gov]

- 9. _____________________________________________________________________ [ucl.ac.uk]

- 10. Potassium bromide (KBr) crystal [cascryst.com]

- 11. researchgate.net [researchgate.net]

- 12. Potassium bromide - Crystal growing [en.crystalls.info]

- 13. chegg.com [chegg.com]

- 14. openaccesspub.org [openaccesspub.org]

- 15. calibrechem.com [calibrechem.com]

- 16. calibrechem.com [calibrechem.com]

- 17. Potassium Bromide (KBr) : Tethys Chemical [tethyschemical.com]

solubility of potassium bromide in different solvents

An In-depth Technical Guide to the Solubility of Potassium Bromide

Introduction

Potassium bromide (KBr) is an ionic salt that presents as a white, crystalline powder under standard conditions.[1] It is widely utilized in various fields, including pharmaceuticals as a sedative and anticonvulsant, in the chemical industry for the synthesis of other bromine compounds, and in photography.[2] A critical physicochemical property of KBr for its application in these domains, particularly in drug formulation and chemical synthesis, is its solubility. This guide provides a comprehensive overview of the solubility of potassium bromide in water and a range of organic solvents, details the experimental methodologies for its determination, and illustrates the underlying principles of its dissolution.

KBr is a typical ionic salt, fully dissociating in aqueous solutions to its constituent ions, K⁺ and Br⁻, resulting in a neutral pH.[1][3] Its solubility is significantly influenced by the nature of the solvent and the temperature.

Quantitative Solubility Data

The solubility of potassium bromide varies significantly with the solvent and temperature. The following tables summarize the quantitative solubility data gathered from various sources.

Table 1: Solubility of Potassium Bromide in Water at Various Temperatures

The solubility of KBr in water increases substantially with a rise in temperature.[4]

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 53.5 |

| 10 | 59.5 |

| 20 | 65.2 |

| 25 | 67.8 |

| 30 | 70.9 |

| 40 | 75.8 |

| 60 | 85.5 |

| 80 | 95.0[5] |

| 100 | 102.0[1][6] |

| Data sourced from multiple references.[1][5][6][7] |

Table 2: Solubility of Potassium Bromide in Various Organic Solvents

Potassium bromide exhibits varied solubility in organic solvents, generally being more soluble in polar solvents like glycols and less soluble in nonpolar solvents.[3]

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Alcohols & Glycols | ||

| Methanol | 0 | 1.82 |

| 10 | 1.93 | |

| 20 | 2.08 | |

| 25 | 2.17 | |

| 30 | 2.23 | |

| 50 | 2.55 | |

| Ethanol | 25 | 0.135 |

| 80 | 4.76[1][6] | |

| Glycerol | 25 | 17.8 |

| Ethylene Glycol | 30 | 15.85 |

| 1-Propanol | 25 | 0.035 |

| 1-Butanol | 20 | 0.0112 |

| Ketones & Ethers | ||

| Acetone | 18 | 0.00454 |

| Diethyl Ether | 15 | 0.02 |

| Other Solvents | ||

| Acetonitrile | 25 | 0.024 |

| Liquid Ammonia | -33.9 | 40.32 |

| 25 | 13.5 | |

| Formamide | 25 | 21.5 |

| Dimethylformamide | 25 | 0.91 |

| Dimethylsulfoxide | 25 | 5.03 |

| Data primarily sourced from a comprehensive chemical database.[7] Additional data points are cited directly. |

Principles of Dissolution

The solubility of an ionic compound like potassium bromide is governed by the principle "like dissolves like." Polar solvents are effective at dissolving ionic compounds, while nonpolar solvents are generally poor solvents for them.

Dissolution in Polar Solvents

In a polar solvent such as water, the dissolution process involves the electrostatic attraction between the solvent's dipoles and the ions in the crystal lattice. The partially positive ends of the water molecules are attracted to the bromide anions (Br⁻), while the partially negative ends are attracted to the potassium cations (K⁺). This ion-dipole interaction overcomes the lattice energy holding the crystal together, allowing the ions to dissociate and become solvated (or hydrated in the case of water), stabilized by a surrounding shell of solvent molecules.[4]

Caption: Dissolution and hydration of Potassium Bromide in water.

Experimental Protocol for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The isothermal method is a common and reliable technique used to measure the solubility of a solid in a liquid at a constant temperature.[8][9]

Isothermal Equilibrium Method

This method involves preparing a saturated solution of the solute (KBr) in the solvent of interest at a precisely controlled temperature. The concentration of the solute in the saturated solution is then determined, typically through gravimetric analysis.

Apparatus and Materials:

-

Thermostatic water bath or shaker with temperature control (±0.05 K)

-

Sealed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Drying oven

-

Syringes and filters (to separate supernatant from undissolved solid)

-

Potassium Bromide (analytical grade, dried)

-

Solvent (high purity)

Generalized Procedure:

-

Sample Preparation: Add an excess amount of potassium bromide to a known mass or volume of the solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vial in a thermostatic bath set to the desired temperature. Stir the mixture vigorously for an extended period (typically 12-24 hours) to ensure that the solution reaches equilibrium with the undissolved solid.[8]

-

Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle for several hours while maintaining the constant temperature.

-

Sample Extraction: Carefully extract a known mass or volume of the clear supernatant (the saturated solution) using a pre-weighed syringe, often fitted with a filter to prevent the transfer of any solid particles.

-

Gravimetric Analysis: Transfer the extracted saturated solution to a pre-weighed container. Evaporate the solvent completely in a drying oven at a temperature sufficient to remove the solvent without decomposing the KBr.

-

Calculation: After cooling to room temperature in a desiccator, weigh the container with the dry KBr residue. The mass of the dissolved KBr is the final mass minus the initial mass of the empty container. The mass of the solvent is the total mass of the extracted sample minus the mass of the dissolved KBr.

-

Data Expression: The solubility is then calculated and expressed in standard units, such as grams of solute per 100 grams of solvent ( g/100 g).

Caption: Workflow for the Isothermal Equilibrium Method.

Conclusion

This technical guide provides essential data and procedural knowledge regarding the solubility of potassium bromide. The provided tables offer a quick reference for the solubility of KBr in water and various organic solvents, which is critical for laboratory and industrial applications. The dissolution mechanism and the detailed experimental protocol for the isothermal equilibrium method offer both theoretical and practical insights for researchers, scientists, and professionals in drug development. Understanding these solubility characteristics is fundamental for controlling reaction conditions, designing purification processes like crystallization, and formulating KBr-containing products.

References

- 1. Potassium bromide - Wikipedia [en.wikipedia.org]

- 2. Potassium Bromide (KBr) : Tethys Chemical [tethyschemical.com]

- 3. Potassium bromide | 7758-02-3 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. bartleby [bartleby.com]

- 6. Potassium bromide - Sciencemadness Wiki [sciencemadness.org]

- 7. potassium bromide [chemister.ru]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Transparency Range of Potassium Bromide (KBr) in Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the optical characteristics of Potassium Bromide (KBr), a crucial material in various spectroscopic applications. Its broad transparency range, particularly in the infrared region, makes it an invaluable tool for the analysis of a wide array of solid samples. This document provides detailed information on its optical properties, experimental protocols for its use, and a summary of its key physical characteristics.

Core Optical Properties of KBr

Potassium Bromide is widely utilized in spectroscopy due to its exceptional transparency across a broad spectral range, extending from the ultraviolet (UV) to the long-wave infrared (LWIR) regions.[1][2] This property allows for the analysis of samples without significant interference from the matrix material itself.[3][4] However, it is important to note that KBr is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This can lead to fogging and degradation of the optical surfaces, and the presence of water can introduce interfering absorption bands in the infrared spectrum, particularly around 3200 cm⁻¹.[6][7] Therefore, proper handling and storage in a moisture-free environment are critical.[8]

Quantitative Optical and Physical Data

The following tables summarize the key quantitative data for Potassium Bromide, providing a quick reference for its optical and physical properties.

| Property | Value | References |

| Spectral Range | ||

| Transmission Range | 250 nm - 26,000 nm (0.25 µm - 26 µm) | [8][9][10] |

| Wavenumber Range (IR) | 4000 cm⁻¹ - 400 cm⁻¹ | [5][11][12][13] |

| Optical Properties | ||

| Refractive Index (n_d) | 1.56 | [9] |

| Refractive Index Range | 1.46 - 1.59 (over the transmission range) | [9][10] |

| Average Transmission | ~90% (from 0.3 µm to 20 µm) | |

| Physical Properties | ||

| Density | 2.75 g/cm³ | [9] |

| Knoop Hardness | 7.0 kg/mm ² | [9] |

| Melting Point | 730 °C | [1] |

| Young's Modulus | 26.8 GPa | [9] |

| Poisson's Ratio | 0.20 | [9] |

| Solubility in Water | 53.48 g / 100 g at 273 K | [9] |

| Maximum Temperature | 300 °C | [6][8] |

Refractive Index of KBr at Various Wavelengths:

| Wavelength (µm) | Refractive Index |

| 0.404656 | 1.589752 |

| 0.508582 | 1.568475 |

| 0.643847 | 1.555858 |

| 0.70652 | 1.552447 |

| 1.12866 | 1.54258 |

| 1.7012 | 1.53901 |

| 2.44 | 1.53733 |

| 3.419 | 1.53612 |

| 6.238 | 1.53288 |

Reference:[14]

Experimental Protocol: KBr Pellet Preparation for FTIR Spectroscopy

The KBr pellet method is a widely used technique for preparing solid samples for Fourier Transform Infrared (FTIR) spectroscopy.[12][15] The principle lies in dispersing a small amount of the solid sample within a KBr matrix, which is then compressed to form a transparent disc.[5][12]

Materials and Equipment:

-

FTIR-grade Potassium Bromide (KBr) powder

-

Solid sample

-

Desiccator[5]

-

Analytical balance

-

Pellet press kit (die and plunger)[16]

-

Hydraulic press[16]

-

Vacuum pump (optional, but recommended)[5]

Detailed Methodology:

-

Drying the KBr: Dry the KBr powder in an oven at approximately 110°C for at least two to three hours to remove any absorbed moisture.[5][7] After drying, store the KBr in a desiccator to prevent rehydration.[5]

-

Sample Preparation: The solid sample should be thoroughly dried and ground to a fine powder. The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering.[17]

-

Weighing: Accurately weigh the sample and the dried KBr. A typical ratio is 0.1% to 1.0% of the sample to KBr by weight (e.g., 0.5-2 mg of sample to 200-300 mg of KBr).[5][7]

-

Mixing and Grinding: Add the weighed sample and KBr to a clean, dry agate mortar.[15] Grind the mixture thoroughly for several minutes to ensure a homogeneous distribution of the sample within the KBr matrix.[5]

-

Assembling the Pellet Die: Assemble the pellet die according to the manufacturer's instructions.

-

Loading the Die: Transfer the ground mixture into the die.

-

Pressing the Pellet: Place the die into the hydraulic press. If available, connect a vacuum to the die to remove trapped air, which can cause cloudy pellets.[5] Apply a pressure of 8-10 metric tons for several minutes.[5][16]

-

Pellet Removal and Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be transparent and free of cracks or cloudiness.

-

Background Measurement: Prepare a blank KBr pellet (containing only KBr) using the same procedure to be used for background correction in the FTIR measurement.[15]

-

Analysis: Place the sample pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Visualization of the KBr Pellet Preparation Workflow

The following diagram illustrates the logical workflow for preparing a KBr pellet for FTIR analysis.

Conclusion

Potassium Bromide remains a cornerstone material in spectroscopic analysis, particularly for FTIR, due to its extensive transparency range and the well-established KBr pellet preparation technique. Understanding its optical and physical properties, as well as adhering to meticulous experimental protocols, is paramount for obtaining high-quality, reproducible spectroscopic data. This guide provides the essential information for researchers, scientists, and drug development professionals to effectively utilize KBr in their analytical endeavors.

References

- 1. knightoptical.com [knightoptical.com]

- 2. crystran.com [crystran.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 6. KBr Windows — Firebird Optics [firebirdoptics.com]

- 7. azom.com [azom.com]

- 8. Potassium Bromide Windows [thorlabs.com]

- 9. edmundoptics.com [edmundoptics.com]

- 10. sot.com.sg [sot.com.sg]

- 11. Why Is Kbr Inactive In Ir? The Key To Transparent Sample Analysis - Kintek Solution [kindle-tech.com]

- 12. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 13. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 14. spectral-systems.com [spectral-systems.com]

- 15. shimadzu.com [shimadzu.com]

- 16. youtube.com [youtube.com]

- 17. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Laboratory Synthesis of High-Purity Potassium Bromide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The demand for high-purity potassium bromide (KBr) is critical across various scientific disciplines, including infrared (IR) spectroscopy, analytical chemistry, and pharmaceutical research. In IR spectroscopy, KBr is widely used as a transparent matrix for sample analysis due to its broad spectral range.[1][2][3] This guide provides an in-depth overview of two common laboratory-scale synthesis methods for producing high-purity KBr, details the essential purification protocols, and outlines analytical techniques for quality verification. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Synthesis Methodologies

The synthesis of potassium bromide in a laboratory setting can be approached through several chemical pathways. This guide focuses on two prevalent and reliable methods: the acid-base neutralization reaction and the direct redox reaction involving elemental bromine.

Method A: Neutralization of a Potassium Base with Hydrobromic Acid

This method involves the classic acid-base neutralization reaction between a potassium base (potassium carbonate or potassium hydroxide) and hydrobromic acid (HBr). The reaction with potassium carbonate is generally preferred for safety and ease of monitoring, as the evolution of carbon dioxide gas indicates the reaction's progress.[4][5][6]

-

Reaction with Potassium Carbonate: K₂CO₃(aq) + 2HBr(aq) → 2KBr(aq) + H₂O(l) + CO₂(g)[5][6]

-

Reaction with Potassium Hydroxide: KOH(aq) + HBr(aq) → KBr(aq) + H₂O(l)[4][7]

This method is straightforward and produces a relatively clean initial product, with the primary byproducts being water and, in the case of potassium carbonate, carbon dioxide.

Method B: Reaction of Potassium Hydroxide with Bromine

This method involves the reaction of elemental bromine with a solution of potassium hydroxide. This is a disproportionation reaction where bromine is both oxidized and reduced.[8][9][10] The reaction initially forms potassium bromide and potassium hypobromite, which is unstable and further disproportionates upon heating to yield potassium bromate and more potassium bromide.[10]

-

Overall Reaction: 3Br₂(l) + 6KOH(aq) → 5KBr(aq) + KBrO₃(aq) + 3H₂O(l)

The primary challenge with this method is the formation of potassium bromate (KBrO₃) as a significant impurity.[11] While KBrO₃ has lower solubility and can be partially removed by fractional crystallization, subsequent purification steps are essential to achieve a high-purity final product.[9][10]

Experimental Workflows and Logical Relationships

Detailed Experimental Protocols

Protocol 3.1: Synthesis via Neutralization (Method A)

This protocol describes the synthesis of KBr from potassium carbonate and hydrobromic acid.

Materials:

-

Potassium Carbonate (K₂CO₃), anhydrous, reagent grade

-

Hydrobromic Acid (HBr), 48% aqueous solution

-

Deionized water

-

pH indicator paper or pH meter

-

Large beaker (e.g., 1000 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

Procedure:

-

Prepare Potassium Carbonate Solution: Carefully weigh 58.07 g of anhydrous potassium carbonate and dissolve it in approximately 200 mL of deionized water in the large beaker with stirring.

-

Acid Addition: Place the beaker on the magnetic stirrer. Slowly and carefully add 141.65 g (approx. 95 mL) of 48% hydrobromic acid to the potassium carbonate solution in small increments.[4] Caution: The reaction is exothermic and will produce significant CO₂ effervescence. Add the acid slowly to control the foaming.[4][5]

-

Neutralization: Continue adding HBr until the effervescence ceases. Check the pH of the solution. The target pH is between 6.0 and 7.5.[12][13] If the solution is still basic, add HBr dropwise until neutral. If it becomes too acidic, add a small amount of potassium carbonate solution to adjust.

-

Concentration: Gently heat the resulting KBr solution to a boil to reduce its volume and create a saturated or near-saturated solution. The appearance of small crystals at the surface indicates saturation.

-

Purification: Proceed to the recrystallization protocol (Section 4) with the concentrated crude KBr solution.

Protocol 3.2: Synthesis via Redox Reaction (Method B)

This protocol describes the synthesis of KBr from potassium hydroxide and liquid bromine.

Materials:

-

Potassium Hydroxide (KOH), reagent grade

-

Liquid Bromine (Br₂), reagent grade

-

Deionized water

-

Large beaker, cooled in an ice bath

-

Dropping funnel

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare KOH Solution: In a well-ventilated fume hood, dissolve 67.2 g of potassium hydroxide in 150 mL of deionized water in the large beaker. Caution: This process is highly exothermic. Allow the solution to cool to near room temperature.

-

Bromine Addition: Place the beaker in an ice bath to dissipate heat from the reaction. Using a dropping funnel, add 95.8 g (approx. 30.7 mL) of liquid bromine dropwise to the cold, stirring KOH solution.[8][10] Caution: Bromine is highly toxic and corrosive. Perform this step in a fume hood with appropriate personal protective equipment.

-

Reaction: Continue stirring until all the bromine has reacted and the solution develops a slight, persistent reddish-orange tint, indicating a slight excess of bromine.[9]

-

Bromate Formation: Remove the ice bath and gently heat the solution to a boil. This step helps to disproportionate any remaining hypobromite to bromide and the less soluble bromate.[10]

-

Initial Crystallization: Cool the solution in an ice bath. The less soluble potassium bromate will precipitate out along with some KBr. Filter the solution to remove the initial crop of crystals. The filtrate contains the crude potassium bromide.[9]

-

Purification: Concentrate the filtrate by boiling and then proceed with the recrystallization protocol (Section 4). Multiple recrystallization steps may be necessary to remove all traces of potassium bromate.

Purification by Recrystallization

Recrystallization is a critical step to enhance the purity of the synthesized KBr by removing unreacted starting materials, byproducts (like KBrO₃), and other soluble impurities.[14][15][16] The principle relies on the higher solubility of KBr in hot water compared to cold water.

Protocol 4.1: Recrystallization of KBr

-

Dissolution: Transfer the crude KBr (either the concentrated solution or the solid crude product) to a beaker. Add a minimal amount of boiling deionized water while stirring until all the KBr is just dissolved.[16]

-

Slow Cooling: Cover the beaker and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Ice Bath Cooling: To maximize the yield, place the beaker in an ice bath for at least 30 minutes to precipitate as much KBr as possible.

-

Filtration: Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of ice-cold deionized water. Pour the cold KBr slurry into the funnel and apply vacuum to separate the crystals from the mother liquor.[14]

-

Washing: While the crystals are still in the funnel under vacuum, wash them with two small portions of ice-cold deionized water to rinse away any remaining impurities.

-

Drying: Transfer the purified crystals to a clean, dry watch glass or evaporating dish. Dry the crystals in an oven at 105-110°C for several hours until a constant weight is achieved.[17] Store the final product in a tightly sealed container, as KBr is slightly hygroscopic.[1][8]

Quality Control and Analysis

To ensure the synthesized KBr meets the high-purity standards required for research, several analytical tests should be performed. The specifications for ACS Reagent Grade KBr provide a benchmark for purity.

Protocol 5.1: Assay by Argentometric Titration

This method determines the bromide content by titration with a standardized silver nitrate solution.[18]

Procedure:

-

Accurately weigh approximately 0.5 g of the dried, purified KBr and dissolve it in 50 mL of deionized water.

-

Add 10 mL of dilute nitric acid (1:10).

-

Add exactly 50.0 mL of standardized 0.1 N silver nitrate (AgNO₃) solution. This will precipitate the bromide as silver bromide (AgBr).

-

Add a few drops of ferric ammonium sulfate indicator solution.

-

Titrate the excess, unreacted silver nitrate with standardized 0.1 N ammonium thiocyanate (NH₄SCN) solution until a faint, persistent reddish-brown endpoint is reached.

-

Calculate the amount of silver nitrate that reacted with the KBr and, from this, the purity of the KBr sample.[18]

Data Summary

Quantitative data is essential for both the synthesis process and for defining the quality of the final product.

Table 1: Solubility of Potassium Bromide in Water

| Temperature (°C) | Solubility (g / 100 g H₂O) |

|---|---|

| 0 | 53.5 |

| 25 | 67.8 |

| 100 | 102.0 |

Table 2: Selected Specifications for ACS Reagent Grade Potassium Bromide

| Parameter | Specification Limit |

|---|---|

| Assay (KBr) | ≥99.0% |

| pH of 5% Solution | 5.0–8.8 at 25°C |

| Insoluble Matter | ≤0.005% |

| Bromate (BrO₃⁻) | ≤0.001% |

| Chloride (Cl⁻) | ≤0.2% |

| Sulfate (SO₄²⁻) | ≤0.005% |

| Heavy Metals (as Pb) | ≤5 ppm |

| Iron (Fe) | ≤5 ppm |

| Sodium (Na) | ≤0.02% |

Data sourced from[18]

Conclusion

The synthesis of high-purity potassium bromide is readily achievable in a standard laboratory setting using either acid-base neutralization or redox-based methods. The choice of method may depend on the availability and safety considerations of the starting reagents. Regardless of the synthesis route, meticulous purification, primarily through recrystallization, is paramount to achieving the low impurity levels required for sensitive applications like FTIR spectroscopy and analytical standards. Verification of purity through established analytical protocols, such as argentometric titration, ensures the final product meets the stringent requirements of the scientific community.

References

- 1. Potassium bromide - Wikipedia [en.wikipedia.org]

- 2. Potassium Bromide ( KBr ) Pure For Analytical Purpose - 100g - SYNTHETIKA [synthetikaeu.com]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. Potassium bromide - Crystal growing [en.crystalls.info]

- 5. brainly.com [brainly.com]

- 6. K2CO3 + 2 HBr → 2 KBr + CO2 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 7. Potassium bromide - Sciencemadness Wiki [sciencemadness.org]

- 8. The preparation method of potassium bromide_Chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. US1863375A - Method of making bromides - Google Patents [patents.google.com]

- 12. nilechemicals.com [nilechemicals.com]

- 13. Potassium Bromide (Cas No 7758-02-3) Manufacturer, Exporter, Supplier [modychemi.com]

- 14. mt.com [mt.com]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Potassium Bromide Pure BP USP IP EP Manufacturers Exporters [anmol.org]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to Spectroscopy-Grade Potassium Bromide (KBr) for Researchers and Drug Development Professionals

This in-depth guide provides comprehensive information on the selection and use of spectroscopy-grade potassium bromide (KBr) for infrared (IR) spectroscopy applications, with a focus on the needs of researchers, scientists, and drug development professionals. Proper sample preparation is paramount for obtaining high-quality spectroscopic data, and the choice of KBr and the preparation technique are critical factors in this process.

The Role of KBr in Infrared Spectroscopy

Potassium bromide is a widely used material in IR spectroscopy, primarily as a sample matrix for solid samples.[1][2] Its key property is its transparency to infrared radiation over a broad spectral range (typically 4000 to 400 cm⁻¹), meaning it does not exhibit significant absorption bands that would interfere with the analysis of the sample.[3] When subjected to high pressure, KBr powder becomes plastic and forms a transparent or translucent pellet, effectively holding the sample in the path of the IR beam.[2][4]

Commercial Suppliers and Grades of Spectroscopy-Grade KBr

The quality of the KBr used directly impacts the quality of the resulting IR spectrum. For high-precision applications, particularly in quantitative analysis and drug development, it is crucial to use high-purity, spectroscopy-grade KBr to minimize spectral interference from impurities.[1] Several commercial suppliers offer various grades of KBr suitable for spectroscopy.

Table 1: Comparison of Commercially Available Spectroscopy-Grade KBr

| Supplier | Grade | Purity/Specifications | Key Features |

| Thermo Fisher Scientific | FTIR Grade | Certified to be suitable for FTIR spectroscopy. Boules tested for 64 scans at a peak/band detection limit of 1.5.[5] | Ground from ACS grade KBr with low sulfate levels.[5] |

| 99+%, for spectroscopy, IR grade | ≥99% purity.[6] | General-purpose spectroscopy grade. | |

| Sigma-Aldrich | FT-IR grade | ≥99% trace metals basis. | Suitable for FT-IR spectroscopy. |

| International Crystal Laboratories | FTIR Grade SpectroGrade™ | No absorbance peaks in excess of 1.5%.[7][8] | Made from KBr crystal boules not quite meeting beam splitter grade.[7][8] |

| FTIR Premium SpectroGrade™ | Absorbance peaks range from 0.9% to 1.1%.[7][8] | Equivalent to beam splitter grade material.[7][8] | |

| XL Ultrapure SpectroGrade™ | Absorbance bands under 0.8%, with impurity range down to 0.2%.[7][8] | Made from rare boules with very low absorbance.[7][8] | |

| Loba Chemie | For IR Spectroscopy | Passes suitability test for IR Spectrometry.[9] | White crystalline powder.[9] |

| Avantor (distributes Thermo Scientific Chemicals) | for FT-IR spectroscopy | - | - |

Note: This table is not exhaustive and represents a selection of commercially available products. Specifications are subject to change by the manufacturer.

Experimental Protocols

Accurate and reproducible IR spectra of solid samples are highly dependent on the sample preparation technique. The following sections provide detailed protocols for the two most common methods involving KBr: the KBr pellet method and the diffuse reflectance method.

KBr Pellet Preparation Method

This is the most fundamental and widely used method for preparing solid samples for transmission IR spectroscopy.[4] The goal is to create a thin, transparent disc containing a homogeneous dispersion of the sample within the KBr matrix.

Experimental Protocol: KBr Pellet Preparation

Materials and Equipment:

-

Spectroscopy-grade KBr powder

-

Solid sample

-

Agate mortar and pestle

-

Drying oven (110°C)

-

Desiccator

-

Analytical balance (readable to 0.1 mg)

-

Pellet press die set (e.g., 13 mm diameter)

-

Hydraulic press

-

Vacuum pump (optional but recommended)

Procedure:

-

Drying the KBr: Dry the KBr powder in an oven at approximately 110°C for at least two to three hours to remove absorbed water.[10] Store the dried KBr in a desiccator until use.

-

Sample Preparation: If necessary, grind the solid sample to a fine powder using an agate mortar and pestle. The particle size of the sample should be smaller than the wavelength of the IR radiation to minimize light scattering.[11]

-

Weighing: Accurately weigh the sample and the dried KBr. A typical ratio is 0.1% to 1.0% of the sample by weight to the KBr.[10] For a standard 13 mm pellet, this corresponds to approximately 1-2 mg of sample and 100-200 mg of KBr.[11]

-

Mixing and Grinding: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes to ensure a homogeneous distribution of the sample within the KBr matrix.[11]

-

Loading the Die: Carefully transfer the ground mixture into the pellet die. Distribute the powder evenly over the bottom surface of the die.

-

Pressing the Pellet: Place the die in a hydraulic press. Apply a force of approximately 8 tons for several minutes.[10] If a vacuum die is used, connect it to a vacuum pump during pressing to remove entrapped air and moisture, which can cause cloudy or opaque pellets.[10]

-

Pellet Removal and Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be transparent or translucent.

-

Analysis: Mount the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Workflow for KBr Pellet Preparation

Caption: Workflow for KBr Pellet Preparation.

Diffuse Reflectance Method

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is an alternative technique for analyzing solid samples. It involves irradiating a sample that has been diluted in a non-absorbing matrix like KBr. The diffusely scattered light is then collected and analyzed. This method is often simpler than the KBr pellet method as it does not require pressing a pellet.[12]

Experimental Protocol: Diffuse Reflectance Spectroscopy with KBr

Materials and Equipment:

-

Spectroscopy-grade KBr powder

-

Solid sample

-

Agate mortar and pestle

-

Diffuse reflectance accessory for FTIR spectrometer

-

Sample cups for the accessory

Procedure:

-

Sample Preparation: Grind the solid sample to a fine powder.

-

Dilution: Mix a small amount of the powdered sample with spectroscopy-grade KBr powder. The concentration of the sample in the KBr is typically in the range of 1% to 10%.[13]

-

Background Measurement: Fill a sample cup with pure KBr powder and place it in the diffuse reflectance accessory. Acquire a background spectrum.

-

Sample Measurement: Fill a second sample cup with the sample/KBr mixture and place it in the accessory. Acquire the sample spectrum.

-

Data Processing: The acquired spectrum is typically converted to a Kubelka-Munk function to linearize the relationship between reflectance and concentration.[13]

Workflow for Diffuse Reflectance Spectroscopy

Caption: Workflow for Diffuse Reflectance Spectroscopy.

Quality Control of Spectroscopy-Grade KBr

The quality of spectroscopy-grade KBr is crucial for obtaining reliable and reproducible IR spectra. Suppliers of high-quality KBr perform rigorous quality control tests to ensure the material's suitability for spectroscopic applications.

Key Quality Control Parameters:

-

Purity: High-purity KBr is essential to avoid interference from impurities that may have their own IR absorption bands.[1]

-

Absence of Water: KBr is hygroscopic and readily absorbs moisture from the atmosphere. Water has strong absorption bands in the mid-IR region, which can obscure sample peaks. Therefore, spectroscopy-grade KBr must be dry.[3][4]

-

Particle Size: A consistent and fine particle size is important for creating homogeneous mixtures and transparent pellets.

-

Spectral Purity: The most critical quality control test is the acquisition of an IR spectrum of the KBr itself. A high-quality material will show a flat baseline with no significant absorption peaks across the analytical range.

Logical Relationship for KBr Quality Assessment

Caption: Factors influencing the quality of IR spectra.

Conclusion

The selection of high-quality, spectroscopy-grade KBr and the use of appropriate sample preparation techniques are fundamental for obtaining accurate and reliable IR spectra in research and drug development. By understanding the properties of different KBr grades, adhering to detailed experimental protocols, and being aware of quality control considerations, scientists can ensure the integrity of their spectroscopic data, leading to more robust and reproducible results.

References

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. youtube.com [youtube.com]

- 3. azom.com [azom.com]

- 4. shimadzu.com [shimadzu.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Potassium bromide, 99+%, for spectroscopy, IR grade 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. International Crystal Premium Grade FTIR SpectroGrade KBr Powder, 100 grams, | Fisher Scientific [fishersci.com]

- 8. Item # 0011-9331, Premium Grade FTIR SpectroGrade™ KBr Powder, 0.5 gram packets, 100 packs On International Crystal Laboratories [spectroscopy.internationalcrystal.net]

- 9. 7758-02-3 CAS | POTASSIUM BROMIDE | Metallic Salts (Metal Salts) | Article No. 05331 [lobachemie.com]

- 10. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 11. What Is The Process For Making A Kbr Pellet? Master Transparent Discs For Accurate Ftir Analysis - Kintek Press [kinteksolution.com]

- 12. KBr Pellet Method : Shimadzu (Europe) [shimadzu.eu]

- 13. Diffuse Reflection Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Methodological & Application

Application Note: Potassium Bromide (KBr) Sample Preparation for Solid-State FT-IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of solid-state samples. Proper sample preparation is critical to obtaining high-quality, reproducible spectra. This application note provides detailed protocols for the two most common methods for preparing solid samples for FT-IR analysis using potassium bromide (KBr): the KBr pellet method and the Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) method. KBr is an ideal matrix for infrared spectroscopy because it is transparent in the mid-infrared region (4000-400 cm⁻¹) and, under pressure, forms a transparent disc.[1][2][3]

Principles of KBr Sample Preparation

The primary challenge in analyzing solid samples with FT-IR is that most are opaque to infrared radiation.[1] The KBr methods overcome this by dispersing the sample in a KBr matrix, which is transparent to IR radiation.[1][2]

-

KBr Pellet Method: In this technique, a small amount of the solid sample is finely ground with spectroscopic grade KBr powder. The mixture is then compressed under high pressure to form a thin, transparent pellet.[1] The pellet is then placed in the sample holder of the spectrometer for analysis.

-

DRIFTS Method: DRIFTS is used for powdered samples and involves mixing the sample with a non-absorbing matrix like KBr.[4][5] The infrared beam is focused onto the sample, and the diffusely scattered light is collected by mirrors and directed to the detector.[4][5] This method is often faster than the KBr pellet method as it eliminates the need for pressing a pellet.[6]

Experimental Protocols

KBr Pellet Method

This method is suitable for a wide range of solid samples that can be ground into a fine powder.

Materials and Equipment:

-

Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 2-3 hours to remove moisture.[7]

-

Agate mortar and pestle

-

Hydraulic press

-

Pellet die (e.g., 13 mm diameter)

-

Analytical balance (4-place)

-

Spatula

-

Sample holder for the FT-IR spectrometer

-

Vacuum pump (optional but recommended)

Protocol:

-

Sample Grinding: Weigh approximately 1-2 mg of the solid sample.[8] Grind the sample to a fine powder in an agate mortar. The particle size should ideally be less than 2 microns to minimize light scattering.[9][10]

-

Mixing with KBr: Weigh approximately 100-200 mg of dried KBr powder.[8] Add the ground sample to the KBr in the mortar.

-

Homogenization: Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle until it appears homogeneous.

-

Loading the Die: Transfer the mixture to the pellet die. Ensure the powder is evenly distributed.

-

Pressing the Pellet: Place the die in the hydraulic press. If available, connect the die to a vacuum pump for a few minutes to remove trapped air and moisture.[1][10] Apply a pressure of 8-10 metric tons for about 1 minute.[2][11][12]

-

Pellet Removal: Carefully release the pressure and remove the die from the press. Disassemble the die to retrieve the transparent or translucent KBr pellet.

-

Analysis: Mount the pellet in the FT-IR sample holder and acquire the spectrum.

Workflow for KBr Pellet Preparation:

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) Method

DRIFTS is a good alternative for powdered samples and is generally faster as it doesn't require pressing a pellet.[6]

Materials and Equipment:

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle or a grinding mill

-

DRIFTS accessory for the FT-IR spectrometer

-

Sample cups for the DRIFTS accessory

-

Spatula

Protocol:

-

Sample Preparation: If necessary, grind the sample to a fine powder (particle size < 10 microns).[4][5]

-

Mixing: Prepare a mixture of the sample and KBr. A typical ratio is 1-5% sample in KBr by weight.

-

Background Spectrum: Fill a sample cup with pure KBr powder and level the surface. Place it in the DRIFTS accessory and collect a background spectrum.

-

Sample Spectrum: Empty and refill the sample cup with the sample/KBr mixture, ensuring the surface is level. Place it in the DRIFTS accessory and collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or %transmittance spectrum.

Workflow for DRIFTS Sample Preparation:

Data Presentation and Interpretation

The following tables summarize key quantitative parameters for the KBr pellet and DRIFTS methods.

Table 1: Quantitative Parameters for KBr Pellet Preparation

| Parameter | Recommended Value | Rationale/Comments |

| Sample to KBr Ratio | 0.5% - 2% by weight[11][13] | Too much sample leads to overly intense, saturated peaks; too little results in a weak signal.[12] |

| Sample Amount | 1-2 mg[8] | Sufficient for a strong signal when mixed with the appropriate amount of KBr. |

| KBr Amount (13 mm die) | 100-300 mg[8][10][12] | Provides a pellet of adequate thickness and durability. |

| Grinding Time | Variable | Continue until the mixture is a fine, homogeneous powder to minimize light scattering.[1] |

| Pressing Pressure | 8-10 metric tons[2][11][12] | Fuses the KBr into a transparent disc.[1] |

| Pellet Thickness | 1-1.5 mm[14] | A good thickness for durability and obtaining a good spectrum. |

Table 2: Quantitative Parameters for DRIFTS Sample Preparation

| Parameter | Recommended Value | Rationale/Comments |

| Sample to KBr Ratio | 1-5% by weight | Higher concentrations can be used compared to the pellet method. |

| Particle Size | < 10 microns[4][5] | Minimizes scattering effects and improves spectral quality.[15] |

Troubleshooting Common Problems

Table 3: Troubleshooting Guide for KBr Pellet Preparation

| Problem | Possible Cause(s) | Solution(s) |

| Cloudy or Opaque Pellet | - Insufficient grinding- Trapped moisture or air- Insufficient pressure | - Grind the sample and KBr mixture more thoroughly.- Dry KBr before use; use a vacuum die.- Increase the pressing pressure.[14] |

| Fragile or Crumbly Pellet | - Insufficient pressure- Too little sample/KBr mixture | - Increase the pressing pressure and/or time.- Use more of the mixture to create a thicker pellet.[14] |

| Sloping Baseline | - Poorly dispersed sample (light scattering) | - Grind the sample to a finer particle size and mix more thoroughly.[9] |

| Broad Absorption Bands around 3400 cm⁻¹ and 1640 cm⁻¹ | - Moisture contamination in the KBr or sample | - Dry the KBr and sample thoroughly before use; store in a desiccator.[7][9] |

| "Flat-topped" Peaks | - Sample concentration is too high | - Remake the pellet with a lower sample-to-KBr ratio.[12] |

Conclusion

The KBr pellet and DRIFTS methods are both effective for the FT-IR analysis of solid samples. The choice between them depends on the nature of the sample, the required spectral quality, and the available equipment. The KBr pellet method, when performed correctly, can produce high-quality spectra with a good signal-to-noise ratio, making it suitable for both qualitative and quantitative analysis.[3] DRIFTS offers a faster, less labor-intensive alternative, particularly for powdered samples.[6][16] Adherence to the detailed protocols and troubleshooting guidelines presented in this application note will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible FT-IR spectra for their solid-state samples.

References

- 1. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 2. azom.com [azom.com]

- 3. What Are The Advantages Of Using Kbr Pellets In Ftir Spectroscopy? Achieve High-Resolution, Sensitive Analysis - Kintek Press [kinteksolution.com]

- 4. FTIR Diffuse Reflectance Sample Handling Technique for Polymers [thermofisher.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. scispace.com [scispace.com]

- 7. What Are Two Problems That Could Arise In The Preparation Of A Kbr Pellet For Ir Analysis? Avoid Moisture & Grinding Errors - Kintek Solution [kindle-tech.com]

- 8. shimadzu.com [shimadzu.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 11. youtube.com [youtube.com]

- 12. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]

- 13. m.youtube.com [m.youtube.com]

- 14. KBr Pellet Common Faults | Spectroscopy Guides - Specac Ltd [specac.com]

- 15. Diffuse reflectance infrared Fourier transform spectroscopy - Wikipedia [en.wikipedia.org]

- 16. What Are The Disadvantages Associated With The Kbr Technique? Avoid Common Errors In Ir Spectroscopy - Kintek Solution [kindle-tech.com]

Application Notes and Protocols for the Use of Potassium Bromide (KBr) as a Pharmaceutical Excipient

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium bromide (KBr) is an inorganic salt with a long history in the pharmaceutical industry. While it has been used as an active pharmaceutical ingredient (API) for its sedative and anticonvulsant properties, its primary contemporary role is that of a specialized excipient.[1][2][3] KBr's unique properties, particularly its transparency to infrared radiation, make it an invaluable tool in the analytical laboratory for the qualitative and quantitative analysis of solid dosage forms.[4][5] This document provides detailed application notes and protocols for the use of KBr as an excipient in pharmaceutical formulation and analysis.

Physicochemical Properties of Potassium Bromide

KBr is a white, crystalline powder that is highly soluble in water.[3][6][7] Its stability and non-reactivity with a wide range of APIs make it a suitable excipient for various applications.[6]

| Property | Value | Reference |

| Chemical Formula | KBr | [3] |

| Molecular Weight | 119.002 g/mol | [3][7] |

| Appearance | White crystalline powder or colorless crystals | [3][7][8] |

| Solubility in Water | 678 g/L at 25 °C | [3] |

| Melting Point | 734 °C | [3][7] |

| Boiling Point | 1,435 °C | [3][7] |

| Infrared Transparency | Transparent in the mid-infrared region (4000-400 cm⁻¹) | [4][9] |

Applications of KBr in Pharmaceutical Formulations

While historically used as a sedative and anticonvulsant, KBr's current primary application in pharmaceuticals is as an excipient.[1][2][7]

-

Analytical Excipient (FTIR Spectroscopy): KBr is most commonly used as a matrix for the analysis of solid samples by Fourier-Transform Infrared (FTIR) spectroscopy.[2][4] Its transparency in the IR spectrum allows for the identification and quantification of APIs without interference.[4] The KBr pellet method is a gold standard for obtaining high-resolution spectra of solid samples.[4]

-

Formulation Excipient: KBr can also be used in various pharmaceutical formulations to aid in stability, enhance solubility, and modify the viscosity of liquid preparations.[1]

-

Active Pharmaceutical Ingredient: In veterinary medicine, KBr is still used as an antiepileptic medication for dogs.[3][6][8] It has also seen historical use in humans for similar purposes.[2][3][10]

Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis of an API in a Solid Dosage Form using the KBr Pellet Method for FTIR Spectroscopy

This protocol describes the preparation of a KBr pellet for the analysis of a solid drug substance. The goal is to create a homogenous, transparent disc that allows for accurate and reproducible FTIR analysis.[9]

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with a pellet die

-

Agate mortar and pestle

-

Infrared lamp or oven

-

Analytical balance

-

Spectroscopy grade Potassium Bromide (KBr), dried

-

Active Pharmaceutical Ingredient (API) sample

Methodology:

-

Drying: Dry the KBr powder in an oven at 110°C to remove any absorbed moisture, which can interfere with the IR spectrum.[5]

-

Sample Preparation: Weigh approximately 1-2 mg of the solid API sample and 100-200 mg of the dried KBr.[11] The ideal concentration of the sample in KBr is between 0.2% and 1% by weight.[9]

-

Grinding and Mixing: Add the KBr and the API sample to the agate mortar. Gently grind the mixture with the pestle until a fine, homogenous powder is obtained.[11][12]

-

Pellet Formation: Transfer the powder mixture into the pellet die. Place the die in the hydraulic press and apply a pressure of 5-8 tons for several minutes to form a transparent or translucent pellet.[5][13]

-

FTIR Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: Obtain a background spectrum using a pellet containing only KBr.[11]

-

Sample Scan: Acquire the FTIR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).[4]

-

Data Analysis:

-

Qualitative Analysis: Identify the characteristic absorption bands of the API to confirm its identity.

-

Quantitative Analysis: For quantitative analysis, create a calibration curve by preparing KBr pellets with known concentrations of the API.[13] Measure the absorbance of a characteristic peak of the API for each standard and plot it against the concentration.[14] The concentration of the unknown sample can then be determined from its absorbance using the calibration curve.

-

Quantitative Analysis Parameters for Zidovudine using KBr Pellet Method:

| Parameter | Value | Reference |

| Linearity Range | 0.8–1.6% w/w | [15] |

| Detection Mode | Transmittance | [15] |

| Analysis Method | Baseline Technique | [15] |

Protocol 2: Assessment of API-Excipient Compatibility using Differential Scanning Calorimetry (DSC)

This protocol outlines a method to assess the compatibility between an API and KBr, a critical step in pre-formulation studies.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans

-

Analytical balance

-

API sample

-

Potassium Bromide (KBr)

Methodology:

-

Sample Preparation:

-

Weigh 2-5 mg of the pure API into a hermetic aluminum pan.

-

Weigh 2-5 mg of KBr into a separate pan.

-

Prepare a physical mixture of the API and KBr (typically in a 1:1 ratio) and weigh 2-5 mg into a third pan.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Compare the thermogram of the physical mixture to the thermograms of the individual components.

-

The absence of new peaks or a significant shift in the melting endotherm of the API in the mixture suggests compatibility.

-

The appearance of new exothermic or endothermic peaks, or a significant change in the melting point of the API, may indicate an interaction.

-

Visualizations

Experimental Workflow for FTIR Analysis using the KBr Pellet Method

References

- 1. calibrechem.com [calibrechem.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Potassium bromide - Wikipedia [en.wikipedia.org]

- 4. What Are The Advantages Of Using Kbr Pellets In Ftir Spectroscopy? Achieve High-Resolution, Sensitive Analysis - Kintek Press [kinteksolution.com]

- 5. azom.com [azom.com]

- 6. calibrechem.com [calibrechem.com]

- 7. Potassium Bromide (KBr) : Tethys Chemical [tethyschemical.com]

- 8. Potassium Bromide Pure n BP USP ACS Reagent Manufacturers [bromate.net]

- 9. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 10. Articles [globalrx.com]

- 11. shimadzu.com [shimadzu.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

Application Notes and Protocols: Potassium Bromide as a Source of Bromide Ions in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium bromide (KBr) is a stable, cost-effective, and readily available salt that serves as an excellent source of bromide ions in a variety of chemical syntheses.[1][2][3][4] Its use often presents a safer and more convenient alternative to handling hazardous reagents like liquid bromine.[5] This document provides detailed application notes and experimental protocols for the use of KBr in synthetic organic chemistry, particularly in bromination reactions, which are crucial in the synthesis of pharmaceuticals and other fine chemicals.[6]

Key Applications in Synthesis

Potassium bromide is primarily used in conjunction with an oxidant to generate an electrophilic bromine species in situ. This approach has been successfully applied to the bromination of a wide range of substrates, including:

-

Aromatic Compounds: Activated and deactivated aromatic rings can be efficiently brominated with high regioselectivity.[5][7]

-

Alkenes and Alkynes: The addition of bromine across double and triple bonds.

-

Ketones and Esters: α-Bromination of carbonyl compounds to produce valuable synthetic intermediates.[8][9]

-

Phenols and Anilines: Regioselective monobromination of these electron-rich systems.[7][10]

The choice of oxidant is critical and influences the reactivity and selectivity of the bromination reaction. Common oxidants used with KBr include potassium bromate (KBrO₃), Oxone® (potassium peroxymonosulfate), hydrogen peroxide (H₂O₂), and sodium hypochlorite (NaOCl).[5][7][9]

Experimental Protocols

Regioselective Bromination of Aromatic Compounds using KBr/Oxone®

This protocol describes a highly para-selective method for the bromination of activated aromatic compounds.[5]

Materials:

-

Aromatic substrate (e.g., Anisole)

-

Potassium Bromide (KBr)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Methanol (MeOH) or Acetonitrile (MeCN)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a well-stirred solution of the aromatic substrate (2.0 mmol) and potassium bromide (2.2 mmol) in 10 mL of methanol, add Oxone® (2.2 mmol) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the reaction mixture to remove any solids.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by ¹H NMR and Mass Spectrometry.[5]

Quantitative Data for Bromination of Various Aromatic Substrates:

| Entry | Substrate | Solvent | Time (h) | Yield (%) | Product (p:o ratio) |

| 1 | Anisole | MeOH | 0.5 | 95 | 4-Bromoanisole (>99:1) |

| 2 | Acetanilide | MeOH | 1.0 | 92 | 4-Bromoacetanilide (>99:1) |

| 3 | Phenol | MeCN | 0.5 | 96 | 4-Bromophenol (>99:1) |

| 4 | Toluene | MeCN | 2.0 | 85 | 4-Bromotoluene (95:5) |

| 5 | Naphthalene | MeOH | 1.5 | 90 | 1-Bromonaphthalene |

| 6 | Biphenyl | MeCN | 2.5 | 88 | 4-Bromobiphenyl |

Data adapted from a representative study on the bromination of aromatic compounds using KBr/Oxone®.[5] Actual results may vary.

α-Bromination of Alkanones using an Aqueous Grinding Technique

This eco-friendly protocol describes the bromination of ketones using KBr and an oxidant under solvent-free or minimally aqueous conditions.[9]

Materials:

-

Alkanone (e.g., Acetophenone)

-

Potassium Bromide (KBr)

-

Ammonium Persulfate ((NH₄)₂S₂O₈)

-

Mortar and Pestle

-

Ethanol for recrystallization

Procedure:

-

In a mortar, grind the alkanone (1 molar equivalent), potassium bromide (2 molar equivalents), and ammonium persulfate (2.5 molar equivalents) with a few drops of water.

-

Continue grinding until the reaction is complete (monitored by TLC).

-

Upon completion, add water to the reaction mixture to precipitate the solid product.

-

Collect the solid by vacuum filtration.

-

Recrystallize the crude product from ethanol to afford the pure α-bromoalkanone.[9]

Quantitative Data for α-Bromination of Alkanones:

| Entry | Substrate | Time (min) | Yield (%) |

| 1 | Acetophenone | 10 | 92 |

| 2 | 4-Methylacetophenone | 12 | 90 |

| 3 | 4-Chloroacetophenone | 15 | 88 |

| 4 | Propiophenone | 10 | 91 |

| 5 | 3-Acetylcoumarin | 20 | 85 |

Data synthesized from studies on α-bromination of alkanones.[9] Results are indicative and may vary.

Reaction Mechanisms and Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for a bromination reaction using potassium bromide as the bromide source.

Caption: A generalized experimental workflow for bromination reactions utilizing KBr.

Proposed Mechanism of Bromination with KBr/Oxone®

The reaction is believed to proceed via an electrophilic substitution mechanism. Oxone® oxidizes the bromide ion to generate an electrophilic bromine species, which then reacts with the aromatic substrate.

Caption: Mechanism of electrophilic bromination using KBr and Oxone®.

Safety and Handling

-

Potassium bromide is generally considered safe to handle, but appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.

-

While KBr is less hazardous than elemental bromine, the oxidants used in these reactions can be strong and should be handled with care.

-

Reactions should be carried out in a well-ventilated fume hood.

Conclusion

Potassium bromide, in combination with a suitable oxidant, provides a versatile, efficient, and safer methodology for the introduction of bromine atoms into organic molecules. The protocols and data presented herein demonstrate the broad applicability of KBr as a bromide ion source in modern organic synthesis, offering significant advantages in terms of handling, cost, and environmental impact compared to traditional brominating agents.

References

- 1. calibrechem.com [calibrechem.com]

- 2. What Is Kbr In Chemistry? Discover Its Role In Ir Spectroscopy And Beyond - Kintek Solution [kindle-tech.com]

- 3. What Is The Function Of Kbr? A Key Tool For High-Quality Ftir Analysis Of Solids - Kintek Solution [kindle-tech.com]

- 4. Potassium bromide - Wikipedia [en.wikipedia.org]

- 5. Regioselective Bromination of Aromatics Using KBr/Oxone [designer-drug.com]

- 6. Potassium Bromide (KBr) : Tethys Chemical [tethyschemical.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: The Role of Potassium Bromide (KBr) in Veterinary Antiepileptic Medication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium bromide (KBr) is a halide salt with a long history in the management of epilepsy, both in human and veterinary medicine. In contemporary veterinary practice, it is a cornerstone for the treatment of idiopathic epilepsy in dogs, particularly for cases that are refractory to first-line therapies such as phenobarbital.[1][2] Its utility stems from its unique mechanism of action, long half-life, and lack of hepatic metabolism.[1][2] These application notes provide a comprehensive overview of the pharmacology of KBr, detailed experimental protocols for its study, and quantitative data to support its clinical application.

Mechanism of Action

The anticonvulsant effect of potassium bromide is attributed to the action of the bromide ion (Br-). Following oral administration, KBr dissociates, and the bromide ion is readily absorbed.[1] Bromide ions compete with chloride ions (Cl-) for passage through neuronal anion channels, most notably the gamma-aminobutyric acid (GABA) A receptor-coupled chloride channels.[3][4]

The influx of negatively charged bromide ions into the neuron, or the enhancement of GABA-mediated chloride influx, leads to hyperpolarization of the neuronal membrane.[3][5][6] This hyperpolarization increases the threshold for neuronal firing, thereby making the neuron less susceptible to aberrant electrical discharges that precipitate seizures.[5][6][7]

Clinical Applications and Efficacy

Potassium bromide is indicated for the control of seizures associated with idiopathic epilepsy in dogs.[8] It can be used as a monotherapy or, more commonly, as an adjunctive therapy with other antiepileptic drugs like phenobarbital, particularly in cases of refractory epilepsy.[1][2][9] The addition of KBr to phenobarbital therapy has been shown to significantly reduce seizure frequency.[1] In one study, the mean seizure rate in dogs with refractory epilepsy decreased from 27.4 seizures per month to 2.2 seizures per month after the addition of KBr.[1] Another retrospective study of 122 epileptic dogs found that 72% of dogs had a reduction in seizure frequency of 50% or more after starting KBr treatment.[10]

Pharmacokinetics

The pharmacokinetic profile of potassium bromide is characterized by a long elimination half-life, which contributes to stable serum concentrations but also means that it takes a considerable amount of time to reach a therapeutic steady state.

| Parameter | Value | Reference |

| Elimination Half-Life | 15.2 - 46 days | [11][12] |

| Time to Steady State | Approximately 54 days (up to 4 months) | [1][9][12] |

| Therapeutic Serum Concentration (Monotherapy) | 100-300 mg/dL (1000-3000 µg/mL) | [2] |

| Therapeutic Serum Concentration (with Phenobarbital) | 80-250 mg/dL (800-2500 µg/mL) | [2] |

| Excretion | Primarily renal | [1] |

| Metabolism | Not metabolized by the liver | [2] |

Note: Dietary chloride intake significantly impacts bromide excretion. High chloride diets increase bromide elimination, potentially leading to sub-therapeutic levels, while low chloride diets can decrease excretion and increase the risk of toxicity.[1][13]

Adverse Effects and Toxicity

While generally well-tolerated, KBr can cause a range of adverse effects. Many of these are dose-dependent and may resolve with a dose reduction.

| Category | Common Adverse Effects | Less Common/Serious Adverse Effects |

| Neurological | Sedation, ataxia, weakness in the hind limbs, irritability, restlessness.[14][15] | Bromide toxicity ("bromism") characterized by severe ataxia, stupor, tremors, and potentially coma.[14][16] |

| Gastrointestinal | Increased appetite, vomiting, diarrhea, constipation.[13][14] | Pancreatitis (risk may be increased, especially with concurrent phenobarbital use).[13][15] |

| Other | Increased thirst and urination (polydipsia/polyuria).[14][16] | Skin rashes.[16] |

Experimental Protocols

Protocol for Determination of Serum Bromide Concentration by Spectrophotometry

This protocol is based on the principle that under acidic conditions, bromide ions displace chloride from gold trichloride, forming a colored gold bromide complex that can be measured spectrophotometrically.[14]

Materials:

-

Canine serum sample

-

Spectrophotometer

-

Bromide standards of known concentrations

-

Sample Diluent Reagent

-

Bromide Color Reagent (containing gold trichloride in an acidic solution)[14]

-

Micropipettes and tips

-

Cuvettes

Procedure:

-

Sample Preparation: Collect whole blood in a plain (red-top) tube. Allow the blood to clot and then centrifuge to separate the serum. The serum should be non-hemolyzed.[16]

-

Calibration Curve: Prepare a series of bromide standards of known concentrations (e.g., 0, 150, 500, 1000, 2000, 3000 µg/mL) by diluting a stock solution.[13]

-

Assay:

-

Pipette a small volume of the sample diluent into a cuvette.

-

Add a specific volume of the serum sample or standard to the cuvette and mix.

-

Add the Bromide Color Reagent and mix thoroughly.

-

Incubate the mixture for a specified time at a controlled temperature to allow for color development.

-

-

Measurement: Measure the absorbance of the samples and standards at the wavelength of maximum absorbance for the gold bromide complex (e.g., 380 nm or 440 nm).[13][14]

-

Calculation: Plot the absorbance of the standards against their known concentrations to create a standard curve. Use the absorbance of the unknown samples to determine their bromide concentration from the standard curve.

Protocol for Evaluating Anticonvulsant Efficacy in a Canine Epilepsy Model

Naturally occurring epilepsy in dogs provides a valuable translational model for studying antiepileptic drugs.[1][11]

Study Design:

-

A blinded, randomized controlled clinical trial is the gold standard.[17]

-

Subjects: Client-owned dogs with a confirmed diagnosis of idiopathic epilepsy, characterized by recurrent seizures and no identifiable underlying cause.

-

Inclusion Criteria: A minimum seizure frequency (e.g., 2 or more seizures per month), age within a specific range (e.g., 1-5 years), and normal interictal neurological examinations.

-

Exclusion Criteria: Prior treatment with other antiepileptic drugs (or a suitable washout period), evidence of systemic or structural brain disease.

Procedure:

-

Baseline Period: Owners record seizure frequency and severity for a defined period (e.g., 2-3 months) before treatment to establish a baseline.

-

Randomization: Dogs are randomly assigned to a treatment group (e.g., KBr) or a placebo control group. In an add-on study, all dogs would be receiving a standard antiepileptic drug (e.g., phenobarbital), and would be randomized to receive either KBr or a placebo in addition.

-

Treatment and Monitoring: The assigned treatment is administered for a predetermined period (e.g., 6 months). Owners continue to record seizure data. Regular veterinary check-ups and serum drug concentration monitoring are performed.

-